N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a unique structure combining a chlorinated phenyl group, an oxazolo[4,5-b]pyridine moiety, and a furamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of a phenyl precursor, followed by the formation of the oxazolo[4,5-b]pyridine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxazolo[4,5-b]pyridine moiety is particularly important for its binding affinity and specificity. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(3-nitrophenyl)acrylamide
- N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N’-(2,6-dimethoxybenzoyl)thiourea
- N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Uniqueness
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the oxazolo[4,5-b]pyridine ring enhances its binding affinity to molecular targets, while the furamide group contributes to its stability and solubility.
Properties
Molecular Formula |
C17H10ClN3O3 |
---|---|
Molecular Weight |
339.7 g/mol |
IUPAC Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H10ClN3O3/c18-11-6-5-10(17-21-15-13(24-17)3-1-7-19-15)9-12(11)20-16(22)14-4-2-8-23-14/h1-9H,(H,20,22) |
InChI Key |
KBMPOHZJUZPZRX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
solubility |
4.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.